1,6-Diethyl-1H-indole-2-carboxylic acid
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Overview
Description
1,6-Diethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is a key structural component in many bioactive molecules, making it a valuable target for synthetic and medicinal chemistry.
Mechanism of Action
Target of Action
Indole derivatives, such as 1,6-Diethyl-1H-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology, and are the primary targets of these compounds .
Mode of Action
The interaction of this compound with its targets results in a series of changes at the molecular level. For instance, indole-2-carboxylic acid has been shown to inhibit the strand transfer of HIV-1 integrase . This interaction disrupts the normal function of the target, leading to the desired therapeutic effects .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For example, they are involved in the metabolism of tryptophan, an essential amino acid . The degradation of tryptophan in higher plants produces indole-3-acetic acid, a plant hormone . The influence of indole derivatives on these pathways can have downstream effects on a variety of biological processes .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given the broad-spectrum biological activities of indole derivatives . These compounds have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a role in the bioconversion of indoles from tryptophan . Understanding these environmental influences can provide valuable insights into the optimal use of this compound.
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 1,6-Diethyl-1H-indole-2-carboxylic acid, interact with multiple receptors, contributing to their broad-spectrum biological activities . They are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole-2-carboxylic acid has been found to inhibit the strand transfer of HIV-1 integrase, with the indole nucleus observed to chelate with two Mg2+ ions within the active site of integrase .
Metabolic Pathways
Indole, a parent nucleus of this compound, is involved in the bioconversion from tryptophan, an essential amino acid derived entirely from the diet .
Preparation Methods
The synthesis of 1,6-Diethyl-1H-indole-2-carboxylic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For industrial production, the process may be optimized for higher yields and purity, often involving catalytic methods and continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
1,6-Diethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens and nitro compounds.
Scientific Research Applications
1,6-Diethyl-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,6-Diethyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-2-carboxylic acid: Similar in structure but with different substituents, leading to varied biological activities.
Properties
IUPAC Name |
1,6-diethylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-9-5-6-10-8-12(13(15)16)14(4-2)11(10)7-9/h5-8H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUTVAZESJQZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(N2CC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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